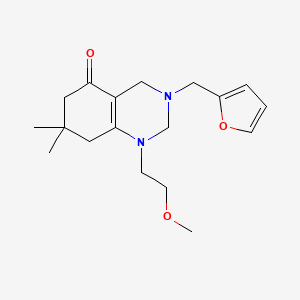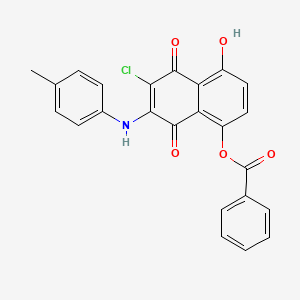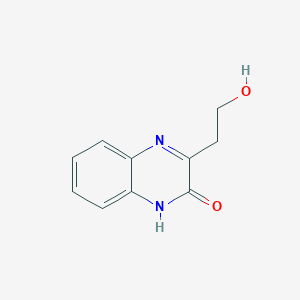
3-(furan-2-ylmethyl)-1-(2-methoxyethyl)-7,7-dimethyl-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-FURYLMETHYL)-1-(2-METHOXYETHYL)-7,7-DIMETHYL-2,3,4,6,7,8-HEXAHYDROQUINAZOLIN-5(1H)-ONE is a complex organic compound with a unique structure that includes a furan ring, a methoxyethyl group, and a hexahydroquinazolinone core
Preparation Methods
The synthesis of 3-(2-FURYLMETHYL)-1-(2-METHOXYETHYL)-7,7-DIMETHYL-2,3,4,6,7,8-HEXAHYDROQUINAZOLIN-5(1H)-ONE typically involves multiple steps, starting with the preparation of the furan ring and the hexahydroquinazolinone core. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyethyl Group: This step often involves nucleophilic substitution reactions where a methoxyethyl halide reacts with a suitable nucleophile.
Formation of the Hexahydroquinazolinone Core: This can be synthesized through a series of condensation reactions involving amines and carbonyl compounds.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-(2-FURYLMETHYL)-1-(2-METHOXYETHYL)-7,7-DIMETHYL-2,3,4,6,7,8-HEXAHYDROQUINAZOLIN-5(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents like sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-FURYLMETHYL)-1-(2-METHOXYETHYL)-7,7-DIMETHYL-2,3,4,6,7,8-HEXAHYDROQUINAZOLIN-5(1H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-FURYLMETHYL)-1-(2-METHOXYETHYL)-7,7-DIMETHYL-2,3,4,6,7,8-HEXAHYDROQUINAZOLIN-5(1H)-ONE involves its interaction with specific molecular targets and pathways. The furan ring and methoxyethyl group can interact with enzymes and receptors, modulating their activity. The hexahydroquinazolinone core may also play a role in stabilizing these interactions, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 3-(2-FURYLMETHYL)-1-(2-METHOXYETHYL)-7,7-DIMETHYL-2,3,4,6,7,8-HEXAHYDROQUINAZOLIN-5(1H)-ONE include:
Furan Derivatives: Compounds with similar furan rings but different substituents.
Quinazolinone Derivatives: Compounds with variations in the hexahydroquinazolinone core.
Methoxyethyl Substituted Compounds: Molecules with different core structures but similar methoxyethyl groups.
The uniqueness of 3-(2-FURYLMETHYL)-1-(2-METHOXYETHYL)-7,7-DIMETHYL-2,3,4,6,7,8-HEXAHYDROQUINAZOLIN-5(1H)-ONE lies in its specific combination of these structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H26N2O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-1-(2-methoxyethyl)-7,7-dimethyl-2,4,6,8-tetrahydroquinazolin-5-one |
InChI |
InChI=1S/C18H26N2O3/c1-18(2)9-16-15(17(21)10-18)12-19(11-14-5-4-7-23-14)13-20(16)6-8-22-3/h4-5,7H,6,8-13H2,1-3H3 |
InChI Key |
AWQPVIGPPKXFMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CN(CN2CCOC)CC3=CC=CO3)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-benzimidazol-2-yl)-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-imine](/img/structure/B11054711.png)

![N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B11054727.png)
![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11054731.png)
![2-chloro-N-[1-(chloroacetyl)-3-(furan-2-yl)-4-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B11054734.png)
![Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B11054737.png)
![6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054740.png)
![6-(2,6-Dichlorobenzyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054751.png)
![N~3~-(2-Fluorophenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide](/img/structure/B11054763.png)
![8-(thiophen-2-yl)-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one](/img/structure/B11054766.png)
![1-(furan-2-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11054767.png)

![3-{[1-(5-Nitropyridin-2-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11054781.png)
![N-benzyl-2-{[4-(trifluoromethyl)benzoyl]amino}benzamide](/img/structure/B11054787.png)
